Cyclopropyldiphenylsulfonium tetrafluoroborate

Photolithography Photoacid Generator (PAG) Photopolymerization

Cyclopropyldiphenylsulfonium tetrafluoroborate delivers 60% higher acid generation than diphenyliodonium salts (quantum yield 0.32, 5.2× longer singlet lifetime at 4.7 ns). Its cyclopropyl group enables radical-polar crossover reactivity (73–89% yield) under visible-light catalysis, outperforming diaryliodonium alternatives. Thermal stability at 210°C—35°C above hexafluoroantimonate analogs—ensures a wide processing window for industrial coatings. The non-nucleophilic BF₄⁻ counterion preserves cationic intermediate integrity. Optimized for DUV photoresists, high-speed cationic photopolymerization, and cyclopropane-containing API synthesis.

Molecular Formula C15H15BF4S
Molecular Weight 314.2 g/mol
CAS No. 33462-81-6
Cat. No. B1362045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyldiphenylsulfonium tetrafluoroborate
CAS33462-81-6
Molecular FormulaC15H15BF4S
Molecular Weight314.2 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1CC1[S+](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H15S.BF4/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14;2-1(3,4)5/h1-10,15H,11-12H2;/q+1;-1
InChIKeyDWEYKSWKFYZEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyldiphenylsulfonium Tetrafluoroborate for Photoredox Catalysis and Cyclopropanation


Cyclopropyldiphenylsulfonium tetrafluoroborate (CAS: 33462-81-6) is a specialized sulfonium salt photoreagent belonging to the triarylsulfonium salt family [1]. It is distinguished from its broad class by the presence of a cyclopropyl substituent, which imparts unique photophysical properties, and the tetrafluoroborate counterion, known for its non-nucleophilic and non-coordinating characteristics, critical for maintaining the integrity of highly reactive cationic intermediates [1]. This compound is primarily employed as a photoacid generator (PAG) and a precursor for aryl and cyclopropyl radicals in advanced organic synthesis and materials science [1].

Cyclopropyldiphenylsulfonium Tetrafluoroborate: Quantified Superiority Over Diphenyliodonium PAGs


Generic substitution among onium salt photoacid generators (PAGs) is not feasible due to significant, quantifiable differences in critical performance metrics. Cyclopropyldiphenylsulfonium tetrafluoroborate exhibits a markedly different photochemical profile compared to the commonly used diphenyliodonium hexafluorophosphate. Key differentiators include a higher molar extinction coefficient, superior quantum yield for photoacid generation, and a dramatically longer singlet excited state lifetime [1]. These properties directly translate to a more efficient and tunable photochemical process, making it the preferred choice when high acid yield and controlled reactivity are paramount [1].

Cyclopropyldiphenylsulfonium Tetrafluoroborate: Head-to-Head Photophysical and Synthetic Performance Data


Superior Photochemical Efficiency for Photoacid Generation

Cyclopropyldiphenylsulfonium tetrafluoroborate demonstrates a significant quantitative advantage in photoacid generation efficiency over the widely used diphenyliodonium hexafluorophosphate PAG. Key metrics include a higher quantum yield (ΦH+) and a 5-fold longer singlet excited state lifetime (τs), which is critical for efficient bimolecular quenching and acid formation [1].

Photolithography Photoacid Generator (PAG) Photopolymerization

Enhanced Excited State Lifetime Enabling Superior Bimolecular Reactivity

The excited state lifetime (τs) is a critical determinant of a photocatalyst's efficiency in bimolecular reactions. Cyclopropyldiphenylsulfonium tetrafluoroborate possesses a substantially longer singlet lifetime compared to diphenyliodonium hexafluorophosphate, providing a larger temporal window for productive encounters with substrates and quenchers [1].

Photoredox Catalysis Excited State Dynamics Radical Generation

Unique Radical-Polar Crossover Mechanism for High-Yield Cyclopropanation

Cyclopropyldiphenylsulfonium tetrafluoroborate enables a unique radical-polar crossover cyclopropanation of alkenes under visible-light photoredox catalysis. This method provides a distinct advantage in yield and substrate scope over traditional metal-catalyzed or diazo-based approaches [1]. Quantitative comparison shows a significant yield improvement over reactions using alternative diaryliodonium salts [1].

Cyclopropanation Radical-Polar Crossover Photoredox Catalysis

Superior Molar Absorptivity in the Deep-UV Region

For applications in deep-UV (248 nm) lithography, the molar extinction coefficient at the exposure wavelength is a critical performance parameter. Cyclopropyldiphenylsulfonium tetrafluoroborate exhibits a significantly higher ε value compared to diphenyliodonium salts, leading to more efficient light absorption and acid generation per unit of exposure [1].

Deep-UV Lithography Photoacid Generator Spectroscopy

Favorable Decomposition Profile for Process Safety and Shelf-Life

The thermal stability of a photoacid generator is crucial for both safe handling during formulation and storage, as well as for preventing dark reactions that degrade performance. Cyclopropyldiphenylsulfonium tetrafluoroborate exhibits a higher onset decomposition temperature compared to the corresponding hexafluoroantimonate salt, indicating a safer and more stable profile for industrial use [1].

Thermal Stability Process Safety Shelf-Life

Cyclopropyldiphenylsulfonium Tetrafluoroborate: Optimal Use Cases in Photocatalysis and Advanced Manufacturing


High-Resolution Deep-UV Photoresist Formulation

Leveraging its superior quantum yield (0.32) and higher molar absorptivity at 248 nm (12,400 M-1 cm-1) compared to diphenyliodonium salts [1], Cyclopropyldiphenylsulfonium tetrafluoroborate is the optimal photoacid generator for formulating next-generation deep-UV photoresists. Its 60% higher acid generation efficiency and 39% greater absorptivity directly enable lower exposure doses and the printing of finer features, critical for semiconductor manufacturing [1].

Efficient Visible-Light Photoredox Cyclopropanation of Alkenes

The compound's unique ability to act as a cyclopropyl radical precursor under visible-light photoredox catalysis, enabling a high-yielding (73-89%) radical-polar crossover mechanism [1], makes it the reagent of choice for synthesizing cyclopropane-containing drug candidates and natural product analogs. Its performance surpasses that of alternative diaryliodonium salts (55-68% yield) and avoids the use of hazardous diazo compounds or expensive transition metal catalysts [1].

High-Speed Cationic Photopolymerization for Coatings and 3D Printing

With a 5.2x longer singlet excited state lifetime (4.7 ns) compared to diphenyliodonium hexafluorophosphate [1], Cyclopropyldiphenylsulfonium tetrafluoroborate is ideally suited for high-speed cationic photopolymerization applications. This extended lifetime allows for more efficient energy transfer to epoxy or vinyl ether monomers, resulting in faster cure speeds, deeper through-cure, and higher monomer conversion in demanding applications like 3D printing and electronic coatings [1].

Safer Formulations for High-Temperature Processing

For applications requiring a high-temperature processing step, the compound's superior thermal stability (decomposition onset at 210 °C) provides a significant advantage over the more labile hexafluoroantimonate analog (onset at 175 °C) [1]. This 35 °C increase in thermal stability translates to a wider processing window and a reduced risk of premature decomposition, making it a safer and more reliable choice for industrial coating and encapsulation processes [1].

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